METHYL 3-({[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Description
METHYL 3-({[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a piperazine ring, a naphthylmethyl group, and a thiophene carboxylate ester
Properties
IUPAC Name |
methyl 3-[[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-21(26)20-19(9-14-29-20)23-22(27)25-12-10-24(11-13-25)15-17-7-4-6-16-5-2-3-8-18(16)17/h2-9,14H,10-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKZCZQYBXKAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 1-naphthylmethyl chloride with piperazine in the presence of a base such as potassium carbonate.
Coupling with Thiophene Carboxylate: The resulting piperazine derivative is then coupled with methyl 2-thiophenecarboxylate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, alternative coupling reagents, and solvent recycling techniques to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The naphthylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
METHYL 3-({[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperazine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 3-({[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication containing a piperazine moiety.
Uniqueness
METHYL 3-({[4-(1-NAPHTHYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to the combination of its naphthylmethyl group and thiophene carboxylate ester, which are not commonly found together in other piperazine derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
